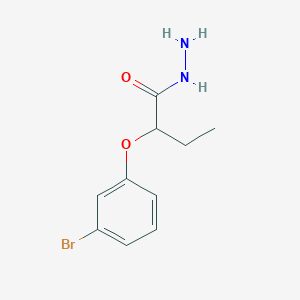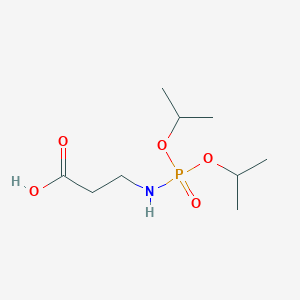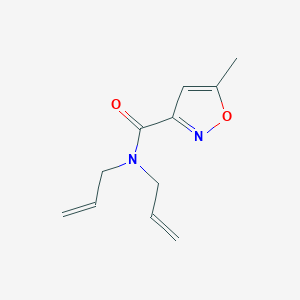![molecular formula C42H58O6 B4884245 bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate](/img/structure/B4884245.png)
bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate
Übersicht
Beschreibung
Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate, commonly known as Irgafos 168, is a widely used antioxidant and stabilizer in the plastics industry. It is a white crystalline powder that is soluble in organic solvents such as acetone, benzene, and chloroform. Irgafos 168 is used to prevent the degradation of plastics caused by heat, light, and oxygen, and is often added to polyolefins, polyvinyl chloride (PVC), and other polymers.
Wirkmechanismus
The mechanism of action of Irgafos 168 is based on its ability to scavenge free radicals and inhibit the oxidation of polymers. It acts as a chain-breaking antioxidant, interrupting the propagation of oxidation reactions and preventing the formation of harmful byproducts.
Biochemical and physiological effects:
Irgafos 168 has been shown to have low toxicity and is not expected to have any significant physiological effects at the concentrations typically used in industrial and commercial applications. However, there is limited research on the potential long-term effects of exposure to Irgafos 168, and further studies are needed to fully understand its impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Irgafos 168 is widely used in laboratory experiments as a stabilizer for polymers, and its effectiveness has been well-documented in numerous studies. However, it is important to note that the use of Irgafos 168 can introduce potential confounding factors in experiments that involve the analysis of polymer degradation or oxidation. Additionally, the use of Irgafos 168 may not be suitable for experiments that require the analysis of pure polymers, as it can interfere with the chemical properties of the material.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the properties and applications of Irgafos 168. These include:
1. Developing new synthesis methods for Irgafos 168 that are more efficient and environmentally friendly.
2. Investigating the potential use of Irgafos 168 in other applications, such as pharmaceuticals and cosmetics.
3. Studying the long-term effects of exposure to Irgafos 168 on human health and the environment.
4. Exploring the use of Irgafos 168 in combination with other antioxidants and stabilizers to improve the performance of polymers in various applications.
5. Developing new analytical methods for the detection and quantification of Irgafos 168 in environmental and biological samples.
Wissenschaftliche Forschungsanwendungen
Irgafos 168 has been extensively studied for its antioxidant and stabilizing properties in a variety of applications. It has been shown to be effective in preventing the degradation of polymers in a range of environmental conditions, including exposure to heat, light, and oxygen. Additionally, Irgafos 168 has been investigated for its potential as a food additive and has been found to be safe for use in food packaging materials.
Eigenschaften
IUPAC Name |
bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl] benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58O6/c1-39(2,3)31-23-27(24-32(35(31)43)40(4,5)6)17-15-21-47-37(45)29-19-13-14-20-30(29)38(46)48-22-16-18-28-25-33(41(7,8)9)36(44)34(26-28)42(10,11)12/h13-14,19-20,23-26,43-44H,15-18,21-22H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKQOEIBIWZODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)C2=CC=CC=C2C(=O)OCCCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 5-({[(4-methylphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4884174.png)
![2-[benzoyl(2-naphthylsulfonyl)amino]phenyl benzoate](/img/structure/B4884181.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884189.png)
![dimethyl 2-[2,2-dimethyl-1-(2-thienylcarbonyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4884195.png)
![2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4884200.png)



![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)

![methyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4884252.png)

